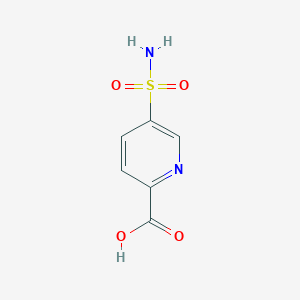

5-Sulfamoylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-sulfamoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYUHTHXJXUUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308677-67-9 | |

| Record name | 5-sulfamoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Oxidation of Alkylpyridines

Process Description : Alkylpyridine substrates (e.g., 2-methyl-5-ethylpyridine) are oxidized using oxygen or oxygen sources in aqueous media over supported vanadia catalysts doped with metalloids such as boron, silicon, or antimony. The catalyst bed is multilayered with inert supports like alumina or silica to maintain uniform temperature and enhance catalyst efficiency.

Reaction Conditions : Typical reaction temperatures range from 300°C to 350°C, with controlled oxygen and water feed rates. The oxidation converts alkyl groups to carboxylic acid moieties selectively.

Isolation : The reaction mixture is scrubbed with water in absorbers at 5-120°C to remove unreacted gases and byproducts. The aqueous phase is treated with activated carbon to remove color impurities, followed by hot filtration, crystallization, and drying at 80-120°C to obtain the pyridine carboxylic acid with high purity.

Relevance to 5-Sulfamoylpyridine-2-carboxylic Acid : While this method is broadly applied to produce nicotinic acid and related pyridine carboxylic acids, it provides a foundational oxidative approach that can be adapted for preparing 5-sulfamoylpyridine-2-carboxylic acid by starting from appropriately substituted alkylpyridines bearing sulfamoyl groups or their precursors.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Vanadia-based with metalloid additive | Boron, silicon, antimony, etc. |

| Temperature | 300-350°C | Controlled to optimize selectivity |

| Oxygen feed rate | Variable, e.g., 80 mL/min | Oxygen or oxygen source |

| Water feed rate | ~0.2 g/min | Maintains aqueous phase |

| Catalyst support | Alumina, silica, titanium oxide | Provides mechanical stability |

| Isolation temperature | 5-120°C | For scrubbing and crystallization |

| Drying temperature | 80-120°C | To obtain dry acid product |

The introduction of the sulfamoyl group (–SO2NH2) onto the pyridine ring is typically achieved via sulfonamide formation reactions using sulfamoyl chlorides or sulfamoylating agents on pyridine derivatives bearing reactive sites (e.g., amino or hydroxyl groups). This step often follows or precedes carboxylation depending on the synthetic route.

Typical Method : Reaction of 5-amino-2-pyridinecarboxylic acid derivatives with sulfamoyl chloride under controlled basic conditions to yield 5-sulfamoylpyridine-2-carboxylic acid.

Reaction Conditions : Usually carried out in organic solvents such as dichloromethane or acetonitrile at low temperatures (0-5°C) to moderate temperatures (room temperature), with bases like triethylamine to neutralize HCl formed.

Purification : The crude product is purified by recrystallization or chromatography to achieve high purity.

Alternative Synthetic Routes via Pyridone Intermediates

Research literature describes the synthesis of functionalized pyridone carboxylic acids, which can serve as intermediates for further sulfamoylation. For example, 5-substituted 2-pyridone-3-carboxylic acids have been synthesized by condensation and cyclization reactions starting from chromone derivatives, followed by functional group transformations.

General Procedure : Refluxing 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with potassium carbonate in toluene, followed by extraction and purification.

Implication : Such methodologies can be adapted to prepare 5-sulfamoylpyridine-2-carboxylic acid by introducing sulfamoyl groups at the 5-position post-pyridone formation.

Industrial Scale Preparation Considerations

Catalyst Design : Use of multi-layered catalyst beds with metalloid additives enhances catalyst life and product selectivity.

Process Integration : Recycling of unreacted starting materials and solvents in absorber units improves efficiency and reduces waste.

Environmental and Safety : Activated carbon treatment and controlled scrubbing minimize impurities and emissions.

Yield and Purity : Processes achieve high conversion rates (>90%) and product purity (>98%) suitable for pharmaceutical intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Product Purity/Yield | Notes |

|---|---|---|---|---|---|

| Catalytic oxidation | Alkylpyridines (e.g., 2-methyl-5-ethylpyridine) | Vanadia-based catalyst with metalloid additive | 300-350°C, O2, H2O, multilayer catalyst bed | >90% conversion, 82-90% selectivity | Suitable for large scale, adaptable for sulfamoyl derivatives |

| Sulfamoylation of amino pyridines | 5-Aminopyridine-2-carboxylic acid | Sulfamoyl chloride, base (e.g., triethylamine) | 0-25°C, organic solvent | High purity after recrystallization | Direct introduction of sulfamoyl group |

| Pyridone intermediate route | 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | K2CO3, toluene reflux | Reflux 8 h | Moderate to high yield | Allows functionalization prior to sulfamoylation |

Chemical Reactions Analysis

Types of Reactions: 5-Sulfamoylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the pyridine ring to more oxidized forms.

Reduction: Reduction reactions can reduce the pyridine ring or the carboxylic acid group.

Substitution: Substitution reactions can replace hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions often use nucleophiles such as amines or halides under specific conditions.

Major Products Formed:

Oxidation Products: Pyridine-N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives or alcohols.

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Sulfamoylpyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It can serve as a probe in biological studies to understand enzyme mechanisms.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Sulfamoylpyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents on the pyridine or pyrimidine ring significantly impacts reactivity and applications.

5-Fluoropyridine-2-carboxylic acid (CAS 107504-08-5):

The fluorine atom at the 5-position is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to unsubstituted pyridine-2-carboxylic acid (pKa ~2.6). However, fluorine’s smaller size and lack of hydrogen-bonding capacity limit its coordination versatility relative to sulfamoyl .4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid :

This pyrimidine derivative has a sulfur-containing sulfanyl (-SH) group at the 2-position and a methyl group at the 4-position. The pyrimidine core (two nitrogen atoms) increases π-deficient character compared to pyridine, altering coordination preferences. The sulfanyl group can act as a soft ligand for transition metals but is less stable under oxidative conditions than sulfamoyl .- 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 30321-94-9): The methylsulfonyl (-SO₂CH₃) group is a stronger electron-withdrawing substituent than sulfamoyl, further polarizing the pyrimidine ring.

Physicochemical Properties

Coordination Chemistry

Coordination compounds of pyridinecarboxylic acids are well-documented. For example:

- 5-Sulfamoylpyridine-2-carboxylic acid can act as a polydentate ligand, with the sulfamoyl oxygen and carboxylic oxygen coordinating to metals like Cu(II) or Zn(II), forming stable complexes .

- 5-Fluoropyridine-2-carboxylic acid primarily uses its carboxylate group for coordination, forming simpler monodentate complexes .

- Pyrimidine analogs like 2-(cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1552917-07-3) exhibit diverse coordination modes due to the sulfur atom’s flexibility, though their steric bulk can limit metal-binding efficiency .

Key Research Findings and Limitations

- Acidity Trends : Sulfamoyl and methylsulfonyl groups lower the pKa of carboxylic acids more effectively than halogens or alkyl groups .

- Stability Issues : Sulfanyl (-SH) analogs are prone to oxidation, limiting their utility in long-term applications .

- Synthetic Challenges : Discontinued availability of 5-sulfamoylpyridine-2-carboxylic acid complicates large-scale studies, necessitating in-house synthesis .

Biological Activity

5-Sulfamoylpyridine-2-carboxylic acid (C6H6N2O4S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Sulfamoylpyridine-2-carboxylic acid features a pyridine ring substituted with a sulfonamide group and a carboxylic acid. Its molecular structure is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various pyridine derivatives, including 5-sulfamoylpyridine-2-carboxylic acid. For instance, research involving novel 5-oxopyrrolidine derivatives showed that compounds with similar structural features exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 5-Sulfamoylpyridine-2-carboxylic acid | TBD | A549 (lung cancer) | |

| Compound 18 | 66 | A549 | |

| Compound 21 | TBD | A549 |

Note: TBD indicates that specific data for 5-sulfamoylpyridine-2-carboxylic acid's IC50 is not yet published.

In comparative studies, compounds structurally similar to 5-sulfamoylpyridine-2-carboxylic acid have shown promising results. For example, one study indicated that derivatives with free amino groups exhibited more potent anticancer activity than those with acetylamino fragments, suggesting the importance of functional groups in modulating biological activity .

Antimicrobial Activity

The antimicrobial properties of 5-sulfamoylpyridine-2-carboxylic acid have been explored in various contexts. Studies have shown that related compounds demonstrate significant activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Activity Against | Reference |

|---|---|---|

| 5-Sulfamoylpyridine-2-carboxylic acid | TBD | |

| Compound 18 | MRSA | |

| Compound 21 | Multidrug-resistant S. aureus |

The mechanism behind the antimicrobial activity is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The sulfonamide group is particularly noted for its role in mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in bacteria .

Case Studies

Several case studies highlight the practical applications and effectiveness of compounds similar to 5-sulfamoylpyridine-2-carboxylic acid in clinical settings:

- Clinical Efficacy Against MRSA : In a clinical trial assessing the efficacy of various sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), it was found that certain derivatives exhibited significant bactericidal activity, leading to their consideration as potential therapeutic agents .

- Antitumor Activity Assessment : A study evaluated the antitumor effects of pyridine derivatives in vivo using mouse models implanted with A549 cells. The results indicated a marked reduction in tumor size with treatment using compounds structurally related to 5-sulfamoylpyridine-2-carboxylic acid, suggesting its potential as an effective anticancer agent .

Q & A

Q. What are the standard synthetic routes for 5-Sulfamoylpyridine-2-carboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves sulfonation of pyridine derivatives followed by carboxylation. For example, sulfonamide groups can be introduced via nucleophilic substitution using sulfonic acid derivatives under anhydrous conditions. Optimization of temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1:1.2 for pyridine:sulfonating agent) is critical to minimize side products like sulfoxides or sulfones . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity .

Q. Which analytical techniques are most effective for characterizing 5-Sulfamoylpyridine-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify functional groups (e.g., sulfamoyl at δ 3.1–3.3 ppm, carboxylic acid at δ 12.5 ppm).

- HPLC : Retention time comparison with standards validates purity.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 219.04).

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance) .

Q. How can researchers ensure stability during storage of 5-Sulfamoylpyridine-2-carboxylic acid?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfamoyl group. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) coupled with HPLC monitoring detect degradation products. Lyophilization improves long-term stability for aqueous solutions .

Advanced Research Questions

Q. How can conflicting spectral data for 5-Sulfamoylpyridine-2-carboxylic acid derivatives be resolved?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. Use multi-technique validation:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm structure.

- X-ray Crystallography : Resolves tautomeric forms (e.g., enol vs. keto configurations).

- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict stable conformers and compare with experimental data .

Q. What strategies optimize 5-Sulfamoylpyridine-2-carboxylic acid as an enzyme inhibitor in kinetic studies?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to monitor inhibition kinetics.

- IC₅₀ Determination : Vary inhibitor concentration (0.1–100 µM) and fit data to a sigmoidal dose-response curve.

- Mechanistic Studies : Pre-incubate enzyme with inhibitor; analyze Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How do substituents on the pyridine ring modulate the biological activity of 5-Sulfamoylpyridine-2-carboxylic acid?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., –NO₂ at position 4) to enhance sulfamoyl group reactivity.

- Evaluate cytotoxicity (MTT assay) and target binding (SPR or ITC) across derivatives.

- Computational docking (AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.